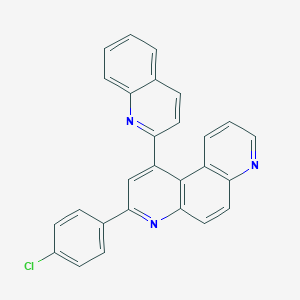![molecular formula C19H17NO3 B3828312 2-[2-(2,4-dimethoxyphenyl)vinyl]quinoline 1-oxide](/img/structure/B3828312.png)
2-[2-(2,4-dimethoxyphenyl)vinyl]quinoline 1-oxide
Übersicht
Beschreibung
2-[2-(2,4-dimethoxyphenyl)vinyl]quinoline 1-oxide, also known as DMQX, is a chemical compound that belongs to the quinoxaline family. It has been widely used in scientific research as a tool to study the function of ionotropic glutamate receptors in the brain. DMQX is a potent antagonist of the AMPA subtype of glutamate receptors, which are involved in synaptic plasticity and learning and memory processes.
Wissenschaftliche Forschungsanwendungen
2-[2-(2,4-dimethoxyphenyl)vinyl]quinoline 1-oxide has been widely used in scientific research to study the function of ionotropic glutamate receptors in the brain. It is a potent antagonist of the AMPA subtype of glutamate receptors, which are involved in synaptic plasticity and learning and memory processes. 2-[2-(2,4-dimethoxyphenyl)vinyl]quinoline 1-oxide has been used to investigate the role of AMPA receptors in various neurological disorders, such as epilepsy, ischemia, and neurodegenerative diseases. It has also been used to study the molecular mechanisms underlying drug addiction and withdrawal.
Wirkmechanismus
2-[2-(2,4-dimethoxyphenyl)vinyl]quinoline 1-oxide acts as a competitive antagonist of the AMPA subtype of glutamate receptors. It binds to the receptor site and prevents the binding of glutamate, which is the natural ligand of the receptor. This results in the inhibition of the ion channel and the suppression of excitatory neurotransmission. 2-[2-(2,4-dimethoxyphenyl)vinyl]quinoline 1-oxide has a high affinity for the AMPA receptor and is selective for this subtype over other glutamate receptor subtypes.
Biochemical and Physiological Effects:
2-[2-(2,4-dimethoxyphenyl)vinyl]quinoline 1-oxide has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to block the induction of long-term potentiation (LTP) in the hippocampus, which is a cellular mechanism underlying learning and memory processes. 2-[2-(2,4-dimethoxyphenyl)vinyl]quinoline 1-oxide has also been shown to reduce the severity of seizures in animal models of epilepsy. In addition, 2-[2-(2,4-dimethoxyphenyl)vinyl]quinoline 1-oxide has been shown to attenuate the development of drug tolerance and withdrawal in animal models of drug addiction.
Vorteile Und Einschränkungen Für Laborexperimente
2-[2-(2,4-dimethoxyphenyl)vinyl]quinoline 1-oxide has several advantages for lab experiments. It is a highly potent and selective antagonist of the AMPA receptor, which makes it a valuable tool for studying the function of this receptor subtype. 2-[2-(2,4-dimethoxyphenyl)vinyl]quinoline 1-oxide is also relatively stable and easy to handle in the laboratory. However, 2-[2-(2,4-dimethoxyphenyl)vinyl]quinoline 1-oxide has some limitations for lab experiments. It has a relatively short half-life in vivo, which limits its use in long-term studies. In addition, 2-[2-(2,4-dimethoxyphenyl)vinyl]quinoline 1-oxide has been shown to have some off-target effects, such as inhibition of voltage-gated calcium channels and activation of GABA receptors, which may complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the use of 2-[2-(2,4-dimethoxyphenyl)vinyl]quinoline 1-oxide in scientific research. One direction is the development of more selective and potent AMPA receptor antagonists that can be used in long-term studies. Another direction is the investigation of the role of AMPA receptors in neurological disorders, such as Alzheimer's disease and Parkinson's disease. 2-[2-(2,4-dimethoxyphenyl)vinyl]quinoline 1-oxide may also be useful in the development of new drugs for the treatment of drug addiction and withdrawal. Finally, 2-[2-(2,4-dimethoxyphenyl)vinyl]quinoline 1-oxide may be used in conjunction with other compounds to investigate the complex interactions between different neurotransmitter systems in the brain.
Eigenschaften
IUPAC Name |
2-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-oxidoquinolin-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-22-17-12-9-15(19(13-17)23-2)8-11-16-10-7-14-5-3-4-6-18(14)20(16)21/h3-13H,1-2H3/b11-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESLVSKHEDWHSH-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC2=[N+](C3=CC=CC=C3C=C2)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C2=[N+](C3=CC=CC=C3C=C2)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline 1-oxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-isopropyl-3a-(1-methoxy-1-methylethyl)octahydroisoxazolo[2,3-a]benzimidazole-2,4(2H)-diol](/img/structure/B3828241.png)



![8-(4-fluorophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B3828257.png)
![8-(4-nitrophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B3828266.png)



![1-[4-chloro-3-(trichloromethyl)-5-isothiazolyl]piperidine](/img/structure/B3828287.png)
![1-[(4,5-dichloro-3-isothiazolyl)carbonyl]piperidine](/img/structure/B3828293.png)
![N-{4-[(1-methyl-3-oxo-3-phenyl-1-propen-1-yl)amino]phenyl}acetamide](/img/structure/B3828303.png)
![N-[4-(acetylamino)phenyl]-2-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B3828321.png)
![N-(2-hydroxyphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B3828327.png)